(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
Overview
Description
SU9516 is a 3-substituted indolinone compound known for its potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by inhibiting CDK2 activity .
Mechanism of Action
Target of Action
SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and to a lesser extent, CDK4 . These kinases play a crucial role in cell cycle regulation, making them primary targets for SU9516.
Mode of Action
SU9516 competitively binds in the ATP binding pocket of CDK2 and CDK1 . This binding inhibits the activity of these kinases, leading to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDKs by SU9516 affects the cyclin/CDK pathway, which is crucial for cell cycle progression . This results in decreased phosphorylation of the retinoblastoma protein (Rb), leading to increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . Additionally, SU9516 induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The action of SU9516 leads to several molecular and cellular effects. It decreases proliferation in human colon carcinoma cell lines through inhibition of Rb phosphorylation . It also induces apoptosis in various cell lines, including leukemia or lymphoma cell lines and the inflammatory breast cancer cell line SUM149PT . In the context of Duchenne muscular dystrophy, SU9516 increases α7β1 integrin in skeletal muscle, ameliorates pathology, and improves muscle function .
Action Environment
One study showed that su9516 can significantly influence the in vitro developmental competence of porcine parthenogenetically activated embryos
Biochemical Analysis
Biochemical Properties
SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1 and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 .
Cellular Effects
SU9516 has been shown to decrease proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation, resulting in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . It also induces mitochondrial injury, caspase activation and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines .
Molecular Mechanism
The molecule SU9516 is competitive with respect to ATP for cdk2/cyclin A, with a K (i) value of 0.031 microM . Similarly, SU9516 inhibits cdk2/cyclin E and cdk1/cyclin B1 in an ATP-competitive manner, although at a 2- to 8-fold reduced potency . In contrast, the compound exhibited non-competitive inhibition with respect to ATP toward cdk4/cyclin D1, with a 45-fold reduced potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU9516 involves the formation of a 3-substituted indolinone structure. The key steps include:
Formation of the Indolinone Core: This involves the cyclization of an appropriate precursor to form the indolinone ring.
Substitution at the 3-Position: The introduction of the substituent at the 3-position is achieved through a series of reactions, including condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for SU9516 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
SU9516 primarily undergoes:
Inhibition Reactions: It inhibits the activity of CDK2, CDK1, and to a lesser extent, CDK4.
Binding Reactions: It competitively binds in the ATP binding pocket of CDK2 and CDK1.
Common Reagents and Conditions
Reagents: The synthesis of SU9516 involves reagents such as methoxyindole derivatives and imidazole derivatives.
Major Products
The major product of these reactions is SU9516 itself, characterized by its potent inhibitory effects on CDKs .
Scientific Research Applications
SU9516 has a wide range of applications in scientific research, particularly in the fields of:
Cancer Research: It is used to study the inhibition of CDK2 and its effects on cancer cell proliferation and apoptosis. .
Cell Cycle Studies: It is used to investigate the role of CDKs in cell cycle regulation and the potential for CDK inhibitors in cancer therapy.
Drug Development: SU9516 serves as a lead compound for developing new CDK inhibitors with improved efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.
Uniqueness of SU9516
SU9516 is unique due to its high selectivity for CDK2 compared to other CDKs. This selectivity makes it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKRWAIZMBVCU-WCIBSUBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020706 | |
Record name | SU 9516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377090-84-1 | |
Record name | SU 9516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU-9516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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